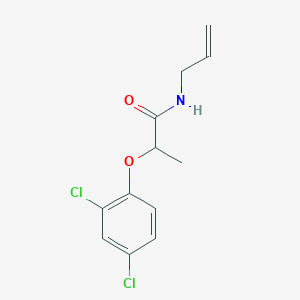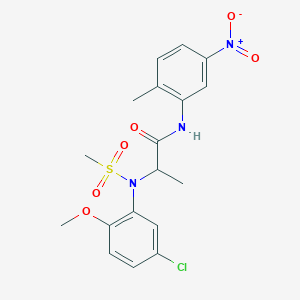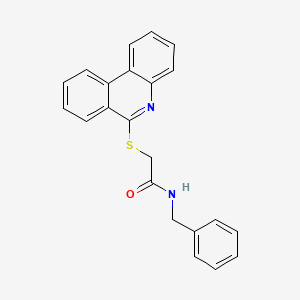![molecular formula C14H13F3N2 B12484840 1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B12484840.png)
1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine is a compound that features a pyridine ring and a trifluoromethyl-substituted benzyl group
Métodos De Preparación
The synthesis of 1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine typically involves the reaction of pyridine derivatives with benzyl halides that contain a trifluoromethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine or benzyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine can be compared with other similar compounds, such as:
Trifluoromethylpyridine derivatives: These compounds also contain a trifluoromethyl group and a pyridine ring, but differ in their substitution patterns and overall structure.
Benzylamine derivatives: These compounds feature a benzyl group attached to an amine, but may lack the trifluoromethyl substitution.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13F3N2 |
|---|---|
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
1-pyridin-3-yl-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)13-6-2-1-5-12(13)10-19-9-11-4-3-7-18-8-11/h1-8,19H,9-10H2 |
Clave InChI |
ULEGENZSVCKOMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484772.png)
![Ethyl 3-{[(4-cyano-2-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484775.png)
![3,5-dimethoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12484777.png)


![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484795.png)
![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12484801.png)
![4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-(2-phenoxyphenyl)benzamide](/img/structure/B12484806.png)
![2-Chloro-5-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12484810.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12484825.png)
![N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12484835.png)
![6-benzyl-5-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12484842.png)
![Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484843.png)
